molecular formula C11H17N3 B14133523 4-(4-Methylpiperidin-1-yl)pyridin-2-amine CAS No. 89226-79-9

4-(4-Methylpiperidin-1-yl)pyridin-2-amine

Cat. No.: B14133523
CAS No.: 89226-79-9
M. Wt: 191.27 g/mol
InChI Key: VRLJDQMVBGFUQJ-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)pyridin-2-amine is a chemical compound that features a piperidine ring substituted with a methyl group and a pyridine ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)pyridin-2-amine typically involves the reaction of 4-methylpiperidine with 2-chloropyridine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine rings allows for versatile reactivity and potential interactions with various molecular targets .

Properties

CAS No.

89226-79-9

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-(4-methylpiperidin-1-yl)pyridin-2-amine

InChI

InChI=1S/C11H17N3/c1-9-3-6-14(7-4-9)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3,(H2,12,13)

InChI Key

VRLJDQMVBGFUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC=C2)N

Origin of Product

United States

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